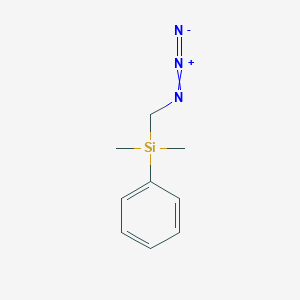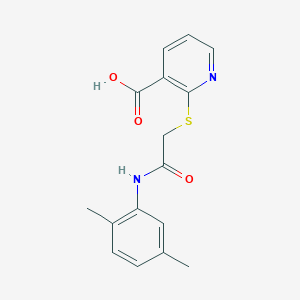
(azidomethyl)dimethylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(azidomethyl)dimethylphenylsilane is an organic compound that contains an azide functional group attached to a phenyldimethylsilyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(azidomethyl)dimethylphenylsilane can be synthesized through the nucleophilic substitution reaction of [(Phenyldimethylsilyl)methyl] chloride with sodium azide in a polar aprotic solvent such as acetonitrile or dimethylsulfoxide . The reaction typically proceeds under mild conditions and yields the desired azide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(azidomethyl)dimethylphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: This compound can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in acetonitrile or dimethylsulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper catalyst for click chemistry.
Major Products Formed
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Scientific Research Applications
(azidomethyl)dimethylphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Pharmaceutical Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: This compound is employed in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (azidomethyl)dimethylphenylsilane involves its reactivity as an azide group. In nucleophilic substitution reactions, the azide ion acts as a nucleophile, attacking electrophilic carbon centers to form new carbon-nitrogen bonds . In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process . In cycloaddition reactions, the azide group participates in a [3+2] cycloaddition with alkynes to form triazoles .
Comparison with Similar Compounds
(azidomethyl)dimethylphenylsilane can be compared to other organic azides, such as phenyl azide and methyl azide . While all these compounds contain the azide functional group, this compound is unique due to the presence of the phenyldimethylsilyl methyl group, which imparts different reactivity and properties.
Similar Compounds
Phenyl Azide: Contains a phenyl group attached to the azide functional group.
Methyl Azide: Contains a methyl group attached to the azide functional group.
Benzyl Azide: Contains a benzyl group attached to the azide functional group.
Properties
IUPAC Name |
azidomethyl-dimethyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVOPHVFJUZHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)




![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)

